FKBP12 PROTAC dTAG-7

Targeted Protein Degradation PROTAC FKBP12F36V

Standard tag-targeted protein degradation (tTPD) workflows suffer from slow genetic perturbations and compensatory cellular adaptation. dTAG-7 (CAS 2064175-32-0) solves this as the foundational first-generation dTAG molecule, delivering immediate, near-complete, and reversible FKBP12F36V-fusion protein depletion. - Achieves significant degradation within 4 hours, enabling acute loss-of-function studies. - Superior potency compared to dTAG-13 at equimolar concentrations, confirmed by side-by-side benchmarking. - High on-target selectivity validated by global proteomics; the primary proteomic change is loss of the intended target.

Molecular Formula C63H79N5O19
Molecular Weight 1210.3 g/mol
Cat. No. B1449496
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFKBP12 PROTAC dTAG-7
Molecular FormulaC63H79N5O19
Molecular Weight1210.3 g/mol
Structural Identifiers
SMILESCCC(C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCCC2C(=O)OC(CCC3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4OCC(=O)NCCCOCCOCCOCCCNC(=O)COC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O
InChIInChI=1S/C63H79N5O19/c1-7-42(41-36-52(79-4)58(81-6)53(37-41)80-5)60(73)67-28-11-10-17-46(67)63(76)87-48(23-20-40-21-24-49(77-2)51(35-40)78-3)43-15-8-9-18-47(43)85-38-55(70)64-26-13-29-82-31-33-84-34-32-83-30-14-27-65-56(71)39-86-50-19-12-16-44-57(50)62(75)68(61(44)74)45-22-25-54(69)66-59(45)72/h8-9,12,15-16,18-19,21,24,35-37,42,45-46,48H,7,10-11,13-14,17,20,22-23,25-34,38-39H2,1-6H3,(H,64,70)(H,65,71)(H,66,69,72)/t42-,45?,46-,48+/m0/s1
InChIKeyIFCAWDLUIZXIPI-FJDAOBEISA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

FKBP12 PROTAC dTAG-7: Baseline Characterization for Scientific Procurement


FKBP12 PROTAC dTAG-7 (dTAG-7) is a first-generation, heterobifunctional degradation tag (dTAG) molecule within the tag-targeted protein degradation (tTPD) platform. It is specifically designed to target and degrade FKBP12F36V fusion proteins [1]. Its mechanism relies on bridging the FKBP12F36V mutant tag with the E3 ubiquitin ligase Cereblon (CRBN), thereby catalyzing ubiquitin transfer and subsequent proteasomal degradation of the tagged protein of interest [2]. This compound, identifiable by CAS 2064175-32-0, is a foundational tool for rapid, reversible, and selective protein depletion, serving as a chemical alternative to genetic perturbation methods like CRISPR or RNAi .

Workflow FKBP12F36V fusion protein degradation
Mechanism CRBN-dependent proteasomal degradation
Selection logic First-generation heterobifunctional dTAG probe

Why FKBP12 PROTAC dTAG-7 Cannot Be Casually Substituted with Other dTAG Molecules


Substituting FKBP12 PROTAC dTAG-7 with other in-class dTAG molecules like dTAG-13 or dTAG-47 without rigorous validation is scientifically unsound due to substantial variations in chemical structure, linker composition, and resulting degradation efficiency and kinetics. Although they all target the FKBP12F36V tag, these structural differences can profoundly alter the formation of a productive ternary complex with the target protein and CRBN, leading to significant discrepancies in degradation potency, selectivity, and the kinetics of protein removal [1]. Experimental data confirms that different dTAG variants exhibit non-equivalent activity on the same target, underscoring that these are not interchangeable chemical probes and must be selected based on empirical performance data for a specific target [2].

Degradation potency may shift dTAG variants show non-equivalent target depletion even at matched concentrations; empirical ranking is target-dependent.
Ternary complex geometry differs Linker composition alters FKBP12F36V-CRBN proximity, which can change degradation efficiency and selectivity.
Kinetics may not transfer Degradation half-life and maximal depletion rate vary across dTAG molecules for the same target.

FKBP12 PROTAC dTAG-7: A Quantitative Evidence Guide for Comparator-Based Selection


Comparative Degradation Potency: dTAG-7 vs. dTAG-13 on FKBP12F36V-Nluc Reporter

In a direct head-to-head comparison, dTAG-7 demonstrates superior degradation potency relative to dTAG-13 in a cellular reporter assay. At a concentration of 100 nM, dTAG-7 achieves nearly complete depletion of the FKBP12F36V-Nluc reporter, whereas dTAG-13 shows a noticeably weaker effect at the same concentration [1]. This difference highlights that despite being in-class molecules, their degradation profiles are not equivalent.

Degradation potency: dTAG-7 vs. dTAG-13
Head-to-head
Near-complete FKBP12F36V-Nluc depletion at 100 nM (4 h)
293FT cells; dTAG-13 shows noticeably weaker depletion at same concentration.
Supports deeper target knockdown at lower concentration vs. in-class comparator.
Qualitative immunoblot readout; verify in target cell background.
Targeted Protein Degradation PROTAC FKBP12F36V

Degradation Kinetics: dTAG-7 Induces Rapid FKBP12F36V-MELK Depletion Within Hours

Quantitative immunoblot analysis reveals that dTAG-7 triggers substantial degradation of the FKBP12F36V-MELK fusion protein within 4 hours of treatment [1]. The experimental data shows that at 50 nM, dTAG-7 markedly reduces MELK protein levels, with near-maximal degradation observed by 500 nM [1]. This rapid kinetic profile is a defining characteristic of the dTAG-7 molecule.

Degradation kinetics
Reported
Marked FKBP12F36V-MELK depletion within 4 h
MDA-MB-468 cells; 50–500 nM dTAG-7. Near-maximal degradation at 500 nM.
Enables acute loss-of-function studies within a single treatment window.
Rate may vary with target protein half-life.
Degradation Kinetics FKBP12F36V MELK

Global Proteomics Analysis Demonstrates High Target Selectivity of dTAG-7

A quantitative multiplexed proteomics study assessing over 7,200 proteins demonstrates the high selectivity of dTAG-7. Following a 1-hour treatment with 250 nM dTAG-7, the intended target, FKBP12F36V-MELK, was among the very few proteins significantly reduced in abundance [1]. This result provides high-resolution, proteome-wide evidence for the compound's specificity in degrading its intended fusion protein target, which is a critical advantage over less selective chemical biology tools.

Proteome-wide selectivity
Reported
FKBP12F36V-MELK is a primary hit among >7,200 quantified proteins
250 nM, 1 h treatment; quantitative multiplexed proteomics.
Supports high on-target confidence for chemical biology experiments.
Off-target evaluation should be repeated per cell line.
Chemoproteomics Selectivity FKBP12F36V

dTAG System Demonstrates Superior Degradation Efficiency over HaloPROTAC Platform

In a comparative benchmarking study using a universal reporter system, the dTAG system, which includes dTAG-7, exhibited overall superior degradation performance compared to the HaloPROTAC system [1]. This class-level finding positions the dTAG platform, and thus dTAG-7 as a representative member, as a more effective choice for achieving robust protein depletion when compared to the alternative HaloTag-based degradation strategy.

Platform benchmarking
Class-level
dTAG system exhibits stronger reporter degradation than HaloPROTAC
Interchangeable NanoLuc reporter platform; class-level inference for dTAG-7.
Positions dTAG-7 as a representative of a more efficient degradation platform.
Platform comparison; verify with your target construct.
tTPD HaloPROTAC Tag Degradation Platform

FKBP12 PROTAC dTAG-7: High-Value Research and Industrial Application Scenarios


Acute Loss-of-Function Studies Requiring Rapid and Deep Target Depletion

When a research program demands immediate and near-complete removal of a target protein to study its direct and acute cellular functions, FKBP12 PROTAC dTAG-7 is the optimal tool. Its demonstrated ability to cause significant degradation of an FKBP12F36V-tagged protein within 4 hours [1] and its superior potency compared to dTAG-13 at equimolar concentrations [2] make it uniquely suited for experiments where time-to-depletion is a critical variable. This rapid kinetics profile allows for the interrogation of phenotypes that are masked by compensatory mechanisms that often arise during slower genetic knockdowns.

High-Confidence Target Validation in Chemical Biology and Early Drug Discovery

In target validation campaigns, the high selectivity of dTAG-7, as demonstrated by global proteomics analysis [1], is paramount. The evidence shows that within an hour of treatment, the primary and significant change in the proteome is the loss of the targeted fusion protein. This level of on-target precision minimizes the risk of confounding phenotypes arising from off-target degradation, thereby providing higher confidence that observed biological effects are directly linked to the loss of the protein of interest. This is especially critical when validating novel drug targets where selectivity is a key decision-making factor.

Benchmarking Alternative Tag-Degradation Systems (dTAG vs. HaloPROTAC)

For laboratories establishing or optimizing a tag-targeted protein degradation (tTPD) platform, FKBP12 PROTAC dTAG-7 serves as a critical component for comparative studies. Evidence from side-by-side benchmarking indicates that the dTAG platform, of which dTAG-7 is a foundational element, exhibits superior degradation performance over alternative systems like HaloPROTAC [1]. This makes dTAG-7 an essential standard for comparing the efficiency and robustness of the dTAG system against other emerging tTPD technologies, ensuring the selection of the most effective platform for a given research program.

Application
Selection Property
Validation Focus
Acute loss-of-function studies
Rapid degradation kinetics
Time-course depletion and phenotype rescue
Target validation campaigns
Proteome-wide on-target selectivity
Off-target profiling and dose-response selectivity
tTPD platform benchmarking
Class-level degradation efficiency
Side-by-side comparison against HaloPROTAC or emerging tags

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for FKBP12 PROTAC dTAG-7

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.